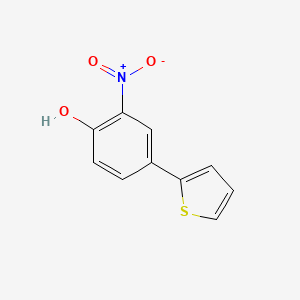
2-Nitro-4-(thiophen-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(thiophen-2-yl)phenol, 95% (2NTP) is a phenolic compound that is widely used in the synthesis of various organic compounds. It is a versatile reagent that is used in the synthesis of a variety of compounds, such as polymers, dyes, pharmaceuticals, and other materials. 2NTP has a wide range of applications in the chemical and pharmaceutical industries, as well as in research laboratories.
Scientific Research Applications
2-Nitro-4-(thiophen-2-yl)phenol, 95% is widely used in the synthesis of various organic compounds. It is used in the synthesis of polymers, dyes, pharmaceuticals, and other materials. It is also used in the synthesis of heterocyclic compounds, such as thiophene and thiophene derivatives. 2-Nitro-4-(thiophen-2-yl)phenol, 95% is also used in the synthesis of other compounds, such as quinones, nitroaromatics, and nitroarenes.
Mechanism of Action
2-Nitro-4-(thiophen-2-yl)phenol, 95% is a phenolic compound that acts as an acid in the presence of a Lewis acid. The Lewis acid catalyzes the reaction between an aryl sulfide and nitrobenzene, resulting in the formation of 2-Nitro-4-(thiophen-2-yl)phenol, 95%. The reaction is reversible, and the product can be isolated by crystallization.
Biochemical and Physiological Effects
2-Nitro-4-(thiophen-2-yl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, 2-Nitro-4-(thiophen-2-yl)phenol, 95% has been found to have anti-inflammatory and anti-cancer activities.
Advantages and Limitations for Lab Experiments
2-Nitro-4-(thiophen-2-yl)phenol, 95% is a versatile reagent that is widely used in the synthesis of various organic compounds. The advantages of using 2-Nitro-4-(thiophen-2-yl)phenol, 95% in laboratory experiments include its availability in both solid and solution form, its low cost, and its ability to react with a variety of substrates. The main limitation of 2-Nitro-4-(thiophen-2-yl)phenol, 95% is its instability in the presence of light and heat, which can lead to the formation of byproducts.
Future Directions
The future directions for the use of 2-Nitro-4-(thiophen-2-yl)phenol, 95% include its use in the synthesis of novel compounds, such as polymers, dyes, pharmaceuticals, and other materials. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 2-Nitro-4-(thiophen-2-yl)phenol, 95%, as well as its potential applications in the pharmaceutical and chemical industries. Furthermore, further research could be conducted to explore the potential uses of 2-Nitro-4-(thiophen-2-yl)phenol, 95% in the synthesis of heterocyclic compounds, such as thiophene and thiophene derivatives. Finally, further research could be conducted to explore the potential applications of 2-Nitro-4-(thiophen-2-yl)phenol, 95% in the synthesis of other compounds, such as quinones, nitroaromatics, and nitroarenes.
Synthesis Methods
2-Nitro-4-(thiophen-2-yl)phenol, 95% is commercially available in two forms: as a solid (95%) or as a solution (90%). The synthesis of 2-Nitro-4-(thiophen-2-yl)phenol, 95% involves the reaction of an aryl sulfide with nitrobenzene in an acidic medium. The reaction is catalyzed by a Lewis acid, such as aluminum chloride or boron trifluoride. The reaction is carried out at room temperature and the product is isolated by crystallization.
properties
IUPAC Name |
2-nitro-4-thiophen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSTPMEXAKAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686213 |
Source


|
| Record name | 2-Nitro-4-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849236-79-9 |
Source


|
| Record name | 2-Nitro-4-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
